(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
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Overview
Description
4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4,5-dimethylthiazole with (S)-2-pyrrolidinylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present on the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride, alkyl halides, DMF as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyrrolidine moiety can enhance the compound’s binding affinity to its targets, increasing its efficacy.
Comparison with Similar Compounds
Thiazole: A simpler analog with a similar core structure but lacking the pyrrolidine moiety.
2-Methylthiazole: Another analog with a single methyl group on the thiazole ring.
4,5-Dimethylthiazole: Similar structure but without the pyrrolidinyl substitution.
Uniqueness: 4,5-Dimethyl-2-(2s)-2-pyrrolidinylthiazole is unique due to the presence of both the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various applications, distinguishing it from simpler thiazole derivatives.
Properties
Molecular Formula |
C9H14N2S |
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Molecular Weight |
182.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m0/s1 |
InChI Key |
CZVUSQZWKHWOLS-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)[C@@H]2CCCN2)C |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2)C |
Origin of Product |
United States |
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